Galanthamine N-Oxide
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Overview
Description
Galanthamine N-Oxide is an oxidized derivative of galanthamine, an alkaloid originally isolated from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galanthamine is well-known for its acetylcholinesterase inhibitory activity, which has made it a valuable compound in the treatment of Alzheimer’s disease. This compound retains some of these properties and has been studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Galanthamine N-Oxide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . By inhibiting AChE, this compound increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Mode of Action
this compound acts as a reversible, competitive inhibitor of AChE . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the cholinergic system . This enhances the functionality of various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .
Pharmacokinetics
Galanthamine, from which this compound is derived, is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals .
Result of Action
The primary result of this compound’s action is the enhancement of cholinergic neuron function and signaling . This leads to increased acetylcholine neurotransmission, which can improve cognitive functions such as memory processing, reasoning, and thinking . It’s important to note that the therapeutic effects of this compound may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A4) could potentially affect the metabolism of this compound . Additionally, factors such as age, sex, and body weight can affect the clearance of the drug .
Biochemical Analysis
Biochemical Properties
Galanthamine N-Oxide interacts with the enzyme acetylcholinesterase (AChE), inhibiting its activity . This interaction is significant as AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter, in the synaptic cleft . By inhibiting AChE, this compound increases acetylcholine neurotransmission .
Cellular Effects
This compound has been observed to decrease cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells when used at a concentration of 6.25 µM . This suggests that this compound can influence cell function and survival, potentially impacting cellular processes such as cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically enzymes like acetylcholinesterase (AChE). As an inhibitor of AChE, this compound prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neuron function and signaling .
Metabolic Pathways
This compound is metabolized in the body through several pathways. The CYP2D6 enzyme promotes O-demethylation of the drug to form O-desmethyl-galantamine, and the CYP3A4-mediated pathway forms the galantamine-N-oxide . Other important metabolic pathways include N-demethylation, epimerization, and sulfate conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, under mild conditions. The reaction proceeds smoothly, yielding this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process likely involves the large-scale oxidation of galanthamine using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of galanthamine from natural sources or synthetic routes make industrial production feasible .
Chemical Reactions Analysis
Types of Reactions: Galanthamine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction of this compound can revert it back to galanthamine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Galanthamine.
Substitution: N-substituted galanthamine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its effects on acetylcholinesterase activity and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease.
Comparison with Similar Compounds
Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.
N-Demethylgalanthamine: A derivative with similar biological activity.
O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.
Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .
Properties
CAS No. |
134332-50-6 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
InChI |
InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1 |
InChI Key |
LROQBKNDGTWXET-CSBKYJRVSA-N |
SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Isomeric SMILES |
C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Appearance |
White to Off-White Solid |
melting_point |
113-118°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide; Nivalin-oxide; Galanthamine 10-Oxide; Galanthamine β-N-oxide |
Origin of Product |
United States |
Q1: What is the relationship between Galanthamine and Galanthamine N-Oxide in terms of acetylcholinesterase inhibition?
A1: Research indicates that this compound exhibits a weaker inhibitory effect on acetylcholinesterase compared to Galanthamine. In a study on Zephyranthes concolor [], this compound showed an IC50 of 2.6 × 10⁻⁵ M against electric eel acetylcholinesterase, while Galanthamine demonstrated a five-fold higher potency. This suggests that the N-oxidation of Galanthamine reduces its ability to inhibit this enzyme.
Q2: Has this compound been identified in any specific plant species?
A2: Yes, this compound has been identified in several Amaryllidaceae species. Studies have reported its presence in Zephyranthes concolor [], Lycoris radiata [], and as a degradation product of Galanthamine hydrobromide []. This suggests that the compound might be a naturally occurring alkaloid within this plant family.
Q3: Are there any known degradation pathways for Galanthamine that involve this compound?
A3: Yes, research has identified this compound as a degradation product of Galanthamine hydrobromide []. This degradation was observed when the drug was subjected to oxidative stress using hydrogen peroxide. The study suggests that oxidative conditions can lead to the formation of this compound from Galanthamine hydrobromide.
Q4: What analytical techniques are commonly employed to identify and characterize this compound?
A4: Several analytical techniques are used to identify and characterize this compound. Studies employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ], High-Performance Liquid Chromatography (HPLC) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Mass Spectrometry (MS) []. These techniques help in separating, identifying, and characterizing the structure of this compound in plant extracts or reaction mixtures.
Q5: Are there any ongoing research efforts focusing on the development of this compound for therapeutic applications?
A5: Based on the provided research papers, there is no mention of specific ongoing research efforts directly focused on developing this compound for therapeutic applications. While its parent compound, Galanthamine, is known for its acetylcholinesterase inhibitory activity and use in Alzheimer's disease treatment, this compound exhibits weaker potency in this regard []. Further research is needed to explore its potential therapeutic benefits and address limitations before it can be considered for drug development.
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